Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate and tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate are two stereoisomers of a chemical compound characterized by the presence of a fluorine atom and a hydroxyl group on a piperidine ring. These compounds belong to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for both compounds is , corresponding to a molecular weight of approximately 219.25 g/mol .
These compounds are synthesized from piperidine derivatives, which are widely utilized in organic synthesis. They are classified as fluorinated hydroxypiperidines, which often serve as intermediates in the production of pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances their reactivity and biological activity, making them significant in various scientific applications .
The synthesis of tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves several key steps:
The reaction conditions typically involve inert atmospheres (e.g., nitrogen) and may require specific solvents such as dichloromethane or tetrahydrofuran. The purification of the final product often involves chromatography techniques to ensure high purity levels .
Both stereoisomers exhibit similar structural features with variations in spatial orientation around the chiral centers at positions 3 and 4 of the piperidine ring. The structural representation can be described using SMILES notation:
CC(C)(C)OC(=O)N1CC[C@@H](F)[C@H](O)C1CC(C)(C)OC(=O)N1CC[C@H](F)[C@@H](O)C1 .Both compounds have a molecular weight of approximately 219.25 g/mol and share a common molecular formula . They possess specific chiral configurations that can influence their biological interactions and pharmacological properties .
Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group influences its binding affinity and reactivity with biological molecules, potentially modulating various biological processes and leading to pharmacological effects .
Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate has significant applications in scientific research:
These compounds serve as valuable tools in exploring new drug candidates and understanding chemical reactivity in medicinal chemistry contexts.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: